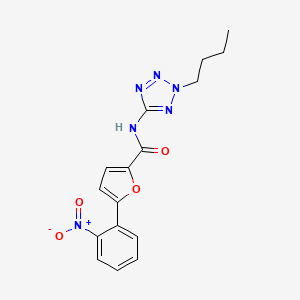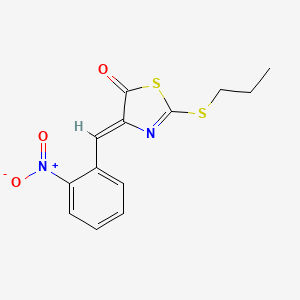
5-(2-chloro-6-fluorobenzyl)-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazole derivatives, such as 5-(2-chloro-6-fluorobenzyl)-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol, often involves the use of density functional theory (DFT) based calculations to predict the feasibility and energetics of the synthesis reactions. These reactions are typically exothermic and spontaneous, favoring the forward direction at room temperature. The bond lengths and molecular structures predicted by DFT calculations agree well with experimental data, including crystallographic values (Srivastava et al., 2016).
Molecular Structure Analysis
Single crystal and powder X-ray diffraction techniques, combined with thermal techniques like DSC and TGA, have been employed to study the molecular structure and solvatomorphic behavior of triazole derivatives. The structures reveal intermolecular interactions such as C–H⋯O, C–H⋯SC, C–H⋯π, and lp⋯π interactions, which are crucial for understanding the molecular conformation and stability (Shukla et al., 2014).
Chemical Reactions and Properties
Triazole derivatives can undergo various chemical reactions, including aminomethylation and cyanoethylation, affecting their biological activity. These reactions typically occur at the nitrogen atoms, and the synthesized compounds have been evaluated for their effects on cancer DNA methylation (Hakobyan et al., 2017).
Physical Properties Analysis
The synthesis and characterization of triazole derivatives involve determining their solubility in organic solvents and water, melting points, and crystallization processes. These physical properties are critical for understanding the compound's behavior in different environments and its potential application in various fields (Bihdan & Parchenko, 2018).
Chemical Properties Analysis
Detailed chemical properties, including reactivity, electron affinity, and molecular electrostatic potential, are evaluated using computational methods like DFT. These properties are essential for predicting the biological activity and designing new compounds with desired activities (Beytur & Avinca, 2021).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- 1,2,4-Triazole derivatives, including those with fluoro and chloro substituents, have been synthesized and characterized, showing diverse intermolecular interactions, which are crucial for their biological activities. These interactions include C–H⋯O, C–H⋯SC, C–H⋯π, and lp⋯π interactions, essential for understanding their reactivity and potential applications (Shukla et al., 2014).
Biological Activities
- The antioxidant potential of certain 1,2,4-triazole derivatives has been explored, with specific compounds demonstrating potent antioxidant activity. These findings suggest their potential use in combating oxidative stress-related conditions (Maddila et al., 2015).
- In terms of antimicrobial properties, new triazole derivatives have been identified with significant activity, underscoring their potential as leads in developing new antimicrobial agents (Bayrak et al., 2009).
- Research into 1,2,4-triazole derivatives has also shown insecticidal activity against specific pests, suggesting their utility in agricultural applications (Maddila et al., 2015).
Pharmacological Potential
- The derivatives of 1,2,4-triazole have been found to have diverse pharmacological activities, including anti-diuretic effects, highlighting their potential in developing new therapeutic agents (Kravchenko, 2018).
- Compounds related to 1,2,4-triazoles have been studied for their inhibitory effects on tyrosinase activity, indicating potential applications in treating conditions like hyperpigmentation (Yu et al., 2015).
Propiedades
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-4-[(4-methylphenyl)methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3S/c1-11-5-7-12(8-6-11)10-22-16(20-21-17(22)23)9-13-14(18)3-2-4-15(13)19/h2-8H,9-10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZNVWNZXCDAFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=NNC2=S)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chloro-6-fluorobenzyl)-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-mercapto-5-{4-methoxy-3-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazol-4(5H)-one](/img/structure/B4584184.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B4584186.png)
![3-[4-(2-methylphenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B4584189.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B4584197.png)

![2-ethoxy-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B4584214.png)
![3-[5-({[2-(2-methoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid hydrochloride](/img/structure/B4584220.png)

![2-{[3-(4-methoxyphenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4584245.png)



